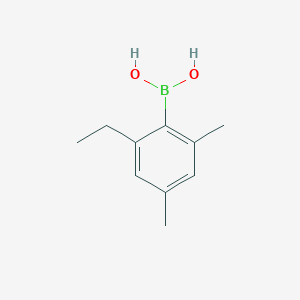

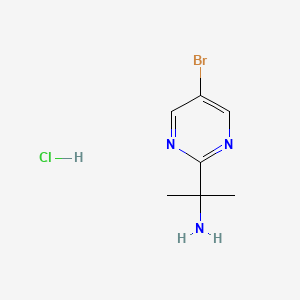

![molecular formula C17H13ClN2O2S2 B2916296 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone CAS No. 866136-51-8](/img/structure/B2916296.png)

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone” is an organosulfur compound. It is a sulfone, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . The central sulfur atom in the sulfonyl group is hexavalent and is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms .

Synthesis Analysis

Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They participate in palladium-catalyzed amidation reactions in the presence of low CO pressures and an iodide salt . They can also be employed in polyetherification reactions .Molecular Structure Analysis

The molecular structure of sulfones features the sulfonyl functional group. The central sulfur atom is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms . The molecular weight of a similar compound, 4-Chlorophenyl phenyl sulfone, is 252.72 .Chemical Reactions Analysis

Sulfones are relatively inert chemically and are able to resist decomposition at elevated temperatures . They can be used as a temporary modulator of chemical reactivity, facilitating a variety of transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfones can vary. For instance, 4-Chlorophenyl phenyl sulfone, a similar compound, has a melting point of 90-94 °C and is soluble in acetone, benzene, dioxane, hexane, and isopropanol .Scientific Research Applications

Transparent Aromatic Polyimides

In a study by Tapaswi et al. (2015), 2,2′-Bis(thiophenyl)benzidine (BTPB) and 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB) were synthesized, leading to the creation of transparent polyimides with high refractive indices and good thermomechanical stabilities. These compounds show potential for use in applications requiring transparent materials with high refractive indices, such as optical devices (Tapaswi et al., 2015).

Heterocycle Synthesis

Shibuya (1984) explored the reaction of certain compounds to create a variety of heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. This research is significant in the field of organic chemistry, especially for the synthesis of complex organic compounds (Shibuya, 1984).

Molecular Structure Analysis

Adamovich et al. (2017) conducted a study to determine the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, a compound closely related to 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone. This study contributes to understanding the molecular architecture of biologically active compounds (Adamovich et al., 2017).

Cytotoxic Activity Analysis

Stolarczyk et al. (2018) investigated the synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, including a compound structurally similar to the one . Their research provides insights into the potential medical applications of these compounds, particularly in cancer treatment (Stolarczyk et al., 2018).

Polymer Synthesis and Properties

Yan et al. (2005) synthesized polyimides from bis(dicarboxylphenylthio)diphenyl sulfone dianhydrides, demonstrating the potential of sulfur-containing aromatic PIs in various industrial applications due to their good solubility and thermal stability (Yan et al., 2005).

Safety and Hazards

The safety data sheet for Bis(4-chlorophenyl) sulfone, a related compound, indicates that it may form combustible dust concentrations in air and causes serious eye irritation. Precautionary measures include washing hands and face thoroughly after handling, wearing eye/face protection, and storing in a well-ventilated place with a tightly closed container .

properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-5-methylsulfonyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S2/c1-24(21,22)15-11-19-16(12-5-3-2-4-6-12)20-17(15)23-14-9-7-13(18)8-10-14/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLGRQKYQPMBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

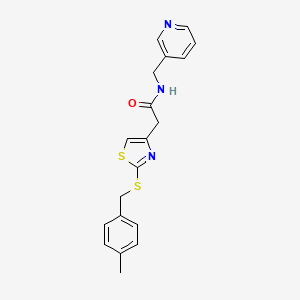

![N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916216.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2916217.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2916220.png)

![3-(4-Isobutylphenyl)-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2916222.png)

![N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2916226.png)

![6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2916231.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2916232.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2916236.png)